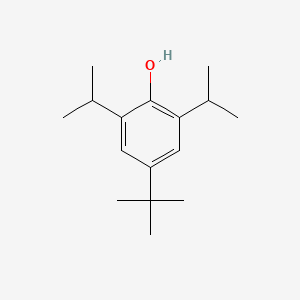

4-tert-Butyl-2,6-Diisopropylphenol

Übersicht

Beschreibung

4-tert-Butyl-2,6-diisopropylphenol is a chemical compound with the molecular formula C16H26O. It is a white crystalline powder with a molecular weight of 234.38 g/mol . This compound is known for its antioxidant properties and is widely used in various industries, including food preservation, cosmetics, and plastics.

Wissenschaftliche Forschungsanwendungen

4-tert-Butyl-2,6-diisopropylphenol has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It’s known that phenolic compounds often interact with proteins and enzymes, altering their function and leading to various biological effects .

Mode of Action

It’s known that the compound exhibits a steric strain on the o–h bond, as evidenced by shifts in the infrared (ir) spectrum . This strain could potentially influence the compound’s interactions with its targets.

Biochemical Pathways

Phenolic compounds are often involved in antioxidant pathways, neutralizing harmful free radicals and reducing oxidative stress .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2836±90 °C and a density of 0920±006 g/cm3 . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Given the compound’s potential antioxidant activity, it may help protect cells from damage caused by free radicals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Butyl-2,6-diisopropylphenol. For instance, the compound’s IR spectrum shows shifts when in a dilute CCl4 solution, suggesting that the compound’s environment can affect its properties .

Biochemische Analyse

Biochemical Properties

4-tert-Butyl-2,6-diisopropylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid peroxidation by scavenging free radicals and reducing reactive oxygen species production . This interaction helps in stabilizing various compounds and preventing material degradation. Additionally, this compound interacts with enzymes involved in oxidative stress pathways, enhancing the overall antioxidant defense mechanism of cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce hemorrhagic anemia in rats by significantly decreasing the prothrombin index . This compound also affects the lipid composition of cell membranes, which can alter membrane fluidity and function . Furthermore, its antioxidant properties help in protecting cells from oxidative damage, thereby maintaining cellular integrity and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound inhibits lipid peroxidation by scavenging free radicals and reducing the production of reactive oxygen species . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause severe hemorrhagic anemia and death in rats when fed at a level of 2.27 mmol% in the diet for a week . This indicates that the compound’s effects can vary significantly over time, depending on its concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant properties, protecting cells from oxidative damage. At higher doses, it can induce toxic effects, such as hemorrhagic anemia and death in rats . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound inhibits lipid peroxidation by scavenging free radicals and reducing reactive oxygen species production . This interaction helps in maintaining cellular homeostasis and preventing oxidative damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells . This distribution pattern determines the compound’s efficacy in exerting its antioxidant effects and protecting cells from oxidative damage.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as mitochondria and the endoplasmic reticulum . This subcellular localization is essential for its role in modulating oxidative stress pathways and protecting cells from oxidative damage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-tert-Butyl-2,6-diisopropylphenol can be synthesized through a Friedel-Crafts alkylation reaction. This involves the alkylation of phenol with isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . The reaction typically occurs under mild conditions, making it a relatively straightforward process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butyl-2,6-diisopropylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it back to its phenolic form.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Di-tert-butylphenol: Another phenolic antioxidant with similar properties.

2,6-Di-tert-butyl-4-methoxyphenol: Used in similar applications as an antioxidant.

Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

Uniqueness

4-tert-Butyl-2,6-diisopropylphenol is unique due to its specific structural configuration, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds .

Biologische Aktivität

4-tert-Butyl-2,6-diisopropylphenol (TBHP) is a phenolic compound notable for its biochemical properties and biological activities. Its structure, characterized by the presence of bulky tert-butyl and isopropyl groups, enhances its steric hindrance and antioxidant capabilities. This article explores the biological activity of TBHP, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Target of Action:

TBHP interacts with various proteins and enzymes, influencing their functions and leading to diverse biological effects. Its phenolic structure allows it to act as an effective antioxidant by scavenging free radicals and reducing oxidative stress in biological systems.

Mode of Action:

The compound exhibits steric strain on the o–h bond, which can be observed through shifts in its infrared (IR) spectrum. This alteration in molecular structure is crucial for its reactivity and interaction with biomolecules.

Biochemical Pathways:

TBHP is involved in several biochemical pathways related to oxidative stress. It has been shown to inhibit lipid peroxidation, thus protecting cellular membranes from oxidative damage.

TBHP's antioxidant properties are significant in various biochemical reactions. It effectively scavenges free radicals, thereby reducing the production of reactive oxygen species (ROS). Studies indicate that TBHP can modulate cell signaling pathways and gene expression, impacting cellular metabolism .

Cellular Effects

Research indicates that TBHP influences various cell types and processes:

- Cell Signaling: TBHP modulates signaling pathways that are critical for cell survival and apoptosis.

- Gene Expression: The compound can alter the expression of genes involved in oxidative stress responses.

- Toxicity: At elevated doses, TBHP has been shown to induce severe hemorrhagic anemia in animal models, particularly in rats where it significantly decreased the prothrombin index, indicating impaired blood clotting .

Dosage Effects

The biological effects of TBHP vary significantly with dosage:

- Low Doses: Exhibits protective antioxidant effects.

- High Doses: Induces toxic effects such as hemorrhagic anemia and potential mortality .

Case Study: Hemorrhagic Anemia Induction

A notable study demonstrated that rats fed a diet containing 2.27 mmol% TBHP for one week developed severe hemorrhagic anemia. The study highlighted a direct correlation between dosage and severity of symptoms, with one rat succumbing to extensive internal bleeding .

Pharmacokinetics

Transport and Distribution:

TBHP's distribution within tissues is influenced by specific transporters and binding proteins. Its localization affects its biological activity, particularly its interaction with cellular organelles such as mitochondria and the endoplasmic reticulum.

Applications in Research

TBHP's unique properties make it valuable in various fields:

- Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.

- Biology: Investigated for potential antimicrobial properties.

- Medicine: Explored as a therapeutic agent due to its antioxidant capabilities.

- Industry: Employed as a stabilizer in cosmetics, food preservation, and plastics .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Di-tert-butylphenol | C14H22O | Contains two tert-butyl groups; used as an antioxidant. |

| 2,4-Di-tert-butylphenol | C14H22O | Features tert-butyl groups at positions 2 and 4; stabilizer. |

| 2,6-Diisopropylphenol | C15H22O | Lacks the tert-butyl group; less sterically hindered. |

| 4-Tert-butylphenol | C10H14O | Commonly used as a stabilizer and antioxidant. |

Eigenschaften

IUPAC Name |

4-tert-butyl-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERVKJDPAKUDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205954 | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57354-65-1 | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary health concern associated with 4-tert-Butyl-2,6-diisopropylphenol based on the available research?

A1: The research primarily highlights a significant risk of hemorrhage (severe bleeding) associated with this compound. A study on rats demonstrated that this compound induced severe hemorrhagic anemia and a decreased prothrombin index, indicating impaired blood clotting. [] One rat in the study died due to extensive internal bleeding. []

Q2: How does the structure of this compound compare to other phenols studied, and is there a possible link to the observed effects?

A2: While the research [] does not provide the detailed structures of other phenols tested, it indicates that male Sprague-Dawley rats were fed various phenols, including 3,5-di-tert-butylphenol, 2,4-di-tert-butylphenol, 2-tert-butyl-4-sec-butylphenol, and 2,6-di-tert-butyl-4-methylphenol (BHT). Further research is needed to establish a definitive structure-activity relationship and understand if specific structural features of this compound contribute to its more pronounced hemorrhagic effects compared to the other tested phenols.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.